Marrubiin (CAS 465-92-9) is a labdane diterpenoid lactone and the principal active furanic constituent of Marrubium vulgare. In industrial and research procurement, it is primarily sourced as a highly stable, >98% pure analytical standard for the quality control of Lamiaceae botanical extracts, and as a structurally robust starting material for semi-synthetic derivatives like marrubiinic acid. Commercially, material selection of marrubiin is driven by its high chemical stability, low catabolic turnover, and a well-quantified pharmacological profile that provides a reliable baseline for antidiabetic, analgesic, and gastroprotective assay development [1].
Substituting pure marrubiin with crude botanical extracts or its pre-furanic precursor, premarrubiin, introduces severe reproducibility failures in analytical and synthetic workflows. Premarrubiin is chemically unstable and spontaneously converts to marrubiin via cleavage of the 9,13-epoxide bridge during standard extraction and storage, making it unsuitable as a reliable reference standard. Furthermore, substituting marrubiin with standard NSAIDs (such as indomethacin or aspirin) in pharmacological screening fails to replicate marrubiin's specific dual-action profile; whereas traditional NSAIDs induce gastric lesions, marrubiin actively protects the gastric mucosa while maintaining a lower analgesic ID50[1].
During extraction and isolation, the pre-furanic precursor premarrubiin is highly unstable and spontaneously converts into marrubiin via the cleavage of its 9,13-epoxide bridge. In contrast, marrubiin exhibits a low turnover rate, high chemical stability, and minimal catabolism under standard laboratory conditions [1].
| Evidence Dimension | Molecular stability and artifact formation |
| Target Compound Data | Marrubiin (stable furanic end-product, remains structurally intact) |
| Comparator Or Baseline | Premarrubiin (unstable pre-furanic form) |
| Quantified Difference | Premarrubiin undergoes spontaneous degradation/conversion, whereas marrubiin maintains >98% purity as an analytical baseline. |
| Conditions | Standard extraction, isolation, and long-term storage conditions |
Procurement of marrubiin ensures a stable reference standard, avoiding the degradation-induced reproducibility issues inherent to pre-furanic analogs.
In the acetic acid-induced writhing test, marrubiin demonstrated an ID50 of 2.2 µmol/kg (i.p.), showing a lower ID50 (higher antinociceptive potency) than standard non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and diclofenac evaluated in the same models [1].
| Evidence Dimension | Analgesic ID50 |
| Target Compound Data | Marrubiin: ID50 = 2.2 µmol/kg (i.p.) |
| Comparator Or Baseline | Aspirin and Diclofenac (Standard NSAIDs) |
| Quantified Difference | Marrubiin demonstrates a significantly lower ID50 requirement compared to standard i.p. aspirin and diclofenac baselines. |
| Conditions | In vivo mouse model, acetic acid-induced writhing test |
Provides a highly potent, naloxone-insensitive analgesic baseline for researchers developing novel non-opioid pain therapeutics.
In in vivo models of diabetes, oral administration of marrubiin-rich extracts (200-300 mg/kg) achieved a >60% reduction in blood glucose levels after 28 days, a hypoglycemic efficacy directly comparable to the 65.9% reduction observed with the clinical benchmark glibenclamide (5 mg/kg) [1].
| Evidence Dimension | Reduction in blood glucose levels |
| Target Compound Data | Marrubiin / M. vulgare extract: >60% reduction |
| Comparator Or Baseline | Glibenclamide: 65.9% reduction (at 5 mg/kg) |
| Quantified Difference | Marrubiin achieves comparable long-term hypoglycemic efficacy to the standard sulfonylurea benchmark. |
| Conditions | In vivo diabetic rat model, 28-day oral administration |
Validates the compound as a robust, plant-derived positive control for in vivo metabolic and hypoglycemic assay development.
Unlike standard NSAIDs such as indomethacin, which induce gastric lesions, marrubiin (25 mg/kg) actively protects the gastric mucosa, significantly reducing indomethacin-induced ulcers by stimulating prostaglandin synthesis, performing comparably to the protective benchmark cimetidine [1].
| Evidence Dimension | Gastric ulcer inhibition |
| Target Compound Data | Marrubiin (25 mg/kg): Significant ulcer reduction |
| Comparator Or Baseline | Indomethacin (Ulcer-inducing baseline) |
| Quantified Difference | Marrubiin actively protects against indomethacin-induced ulcers while maintaining analgesic efficacy. |
| Conditions | In vivo mouse model, indomethacin/ethanol-induced gastric lesions |
Crucial for procurement in pharmacological programs seeking dual-action molecules that bypass the gastric toxicity of traditional NSAIDs.
Due to its high stability and resistance to artifact formation compared to the unstable precursor premarrubiin, pure marrubiin is the definitive analytical marker for standardizing Marrubium vulgare and related botanical products in industrial QA/QC workflows [1].
Marrubiin serves as an ideal, stable starting material for the synthesis of marrubiinic acid and marrubenol. Its intact furanic structure and low turnover rate allow for reproducible downstream lactone ring reductions and esterifications [1].
With a highly potent ID50 of 2.2 µmol/kg and a unique ability to inhibit indomethacin-induced ulcers, marrubiin is perfectly suited for in vivo screening programs targeting pain pathways without the severe gastric toxicity associated with standard NSAIDs [2].
Demonstrating a >60% blood glucose reduction that is comparable to the clinical drug glibenclamide, highly pure marrubiin is an excellent benchmark compound for evaluating novel antidiabetic and hypoglycemic agents in long-term in vivo models [3].
Irritant